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O-(2-Ethylphenyl)hydroxylamine

Cat. No.: B13708806
M. Wt: 137.18 g/mol
InChI Key: AZOISACKESFYKS-UHFFFAOYSA-N
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Description

Significance of O-Arylhydroxylamines in Organic Synthesis

O-Arylhydroxylamines are a class of organic compounds that have garnered significant attention in the field of synthetic chemistry. Their utility stems from their unique reactivity, serving as versatile building blocks for the construction of complex molecules. These compounds are particularly valuable in the synthesis of heterocycles, such as benzofurans, which are prevalent in many biologically active compounds. organic-chemistry.orgorganic-chemistry.org The N-O bond within O-arylhydroxylamines is relatively weak, making them good nucleophiles and enabling a variety of chemical transformations. rsc.orgrsc.org

Their applications in organic synthesis are diverse and include:

Synthesis of Benzofurans: O-Arylhydroxylamines can react with 1,3-dicarbonyl compounds in the presence of a gold(III) catalyst to produce 3-carbonylated benzofuran (B130515) derivatives with high regioselectivity. acs.org They can also be converted into substituted benzofurans through a acs.orgacs.org sigmatropic rearrangement. organic-chemistry.org

C-H Functionalization Reactions: They are key substrates in various transition metal-catalyzed C-H functionalization reactions, allowing for the formation of ortho-substituted phenols and other oxygen-containing heterocycles when reacted with partners like alkenes, alkynes, and heteroarenes. rsc.orgrsc.org

Cascade Reactions: O-Arylhydroxylamines participate in cascade reactions, such as the synthesis of non-C2 symmetrical NOBIN-type biaryls through a sequence of N-arylation and acs.orgacs.org-sigmatropic rearrangement. rsc.orgrsc.org

Modern synthetic methods, such as palladium-catalyzed O-arylation of hydroxylamine (B1172632) equivalents, have further expanded the accessibility and utility of O-arylhydroxylamines, overcoming limitations of older methods. organic-chemistry.orgorganic-chemistry.org

Historical Context of Hydroxylamine Derivatives in Chemical Research

The study of hydroxylamine and its derivatives dates back to the late 19th century. Initially, research focused on the fundamental properties and reactions of these compounds. wikipedia.org A significant early application was their reaction with aldehydes and ketones to form oximes, a reaction still used for the purification of these carbonyl compounds. wikipedia.org

In the 20th century, the scope of hydroxylamine chemistry expanded considerably. The reduction of nitro compounds emerged as a primary method for synthesizing N-phenylhydroxylamine and its derivatives, with early methods using reagents like zinc powder. mdpi.com The development of catalytic reduction methods further refined this process. mdpi.com

More recently, research has focused on the development of new synthetic methodologies for preparing substituted hydroxylamines and exploring their applications in medicinal chemistry and materials science. researchgate.netacs.org This includes the synthesis of di- and trisubstituted hydroxylamines, which were historically less studied. researchgate.net The discovery that O-substituted hydroxylamines can act as inhibitors for enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) has opened new avenues for their use in drug discovery. nih.gov

Structural Elucidation of O-(2-Ethylphenyl)hydroxylamine and its Positional Isomers

This compound is an aromatic hydroxylamine derivative. Its structure consists of a hydroxylamine group (-ONH2) attached to a benzene (B151609) ring which is substituted with an ethyl group (-CH2CH3) at the ortho-position (position 2).

Positional isomers are compounds that have the same molecular formula but differ in the position of a functional group or substituent on a carbon skeleton. creative-chemistry.org.uksavemyexams.com In the case of this compound, the ethyl group can be located at different positions on the phenyl ring, giving rise to its positional isomers: O-(3-Ethylphenyl)hydroxylamine and O-(4-Ethylphenyl)hydroxylamine.

Table 1: Properties of O-(Ethylphenyl)hydroxylamine Positional Isomers

Property This compound O-(3-Ethylphenyl)hydroxylamine O-(4-Ethylphenyl)hydroxylamine
Molecular Formula C8H11NO C8H11NO C8H11NO
Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol
Structure A hydroxylamine group attached to a phenyl ring with an ethyl group at the ortho-position. A hydroxylamine group attached to a phenyl ring with an ethyl group at the meta-position. A hydroxylamine group attached to a phenyl ring with an ethyl group at the para-position.

The position of the ethyl group influences the electronic and steric properties of the molecule, which in turn can affect its reactivity and physical properties. For instance, in reactions involving the ortho position, the steric hindrance from the adjacent ethyl group in this compound would be more significant compared to its meta and para isomers.

Overview of Research Trajectories for O-Substituted Hydroxylamines

Research on O-substituted hydroxylamines has evolved significantly, branching into several key areas of investigation.

Synthetic Methodology: A primary focus has been the development of efficient and versatile methods for their synthesis. This includes palladium-catalyzed cross-coupling reactions to form the C-O bond, which allows for a broad substrate scope and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org Other approaches involve the Mitsunobu reaction followed by deprotection. nih.gov

Reaction Discovery and Mechanistic Studies: Researchers are continuously exploring new reactions involving O-substituted hydroxylamines. This includes their use in cascade reactions to build complex molecular architectures and their role in transition metal-catalyzed C-H activation/functionalization. rsc.orgrsc.org Mechanistic studies aim to understand the reactivity of the N-O bond and the nature of the reactive intermediates, such as metallonitrenes. nih.govfrontiersin.org

Medicinal Chemistry and Bioorganic Chemistry: There is a growing interest in the biological activities of O-substituted hydroxylamines. They have been investigated as inhibitors of various enzymes, such as indoleamine 2,3-dioxygenase-1 (IDO1), which is a target in cancer immunotherapy. nih.gov Studies also explore their potential as antibacterial agents and their influence on the metabolism of polyamines. acs.orgresearchgate.net The N,N,O-trisubstituted hydroxylamine moiety is being explored as a bioisostere to modulate properties like lipophilicity in drug candidates. nih.gov

Materials Science: While less prominent, the properties of hydroxylamine derivatives are also being explored for applications in materials science. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B13708806 O-(2-Ethylphenyl)hydroxylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

O-(2-ethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-2-7-5-3-4-6-8(7)10-9/h3-6H,2,9H2,1H3

InChI Key

AZOISACKESFYKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1ON

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of O 2 Ethylphenyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Moiety

The chemical behavior of O-(2-Ethylphenyl)hydroxylamine is significantly influenced by the hydroxylamine functional group (-ONH₂). The nitrogen atom, possessing a lone pair of electrons, imparts nucleophilic character to the molecule, allowing it to react with a variety of electron-deficient species. The presence of an adjacent oxygen atom enhances the nucleophilicity of the nitrogen in a phenomenon known as the alpha effect. ic.ac.uk

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, capable of attacking various electrophilic centers. This reactivity is fundamental to its role in synthetic chemistry. The nitrogen atom is generally a better nucleophile than the oxygen atom in hydroxylamines because it is less electronegative and its lone pair is more available for donation. ic.ac.uk

Reactions with electrophiles such as alkyl halides or acyl chlorides result in the formation of N-substituted derivatives. For instance, the reaction with an acyl chloride would yield an N-acyl-O-(2-ethylphenyl)hydroxylamine. Similarly, O-arylhydroxylamines can serve as nucleophiles in transition metal-catalyzed coupling reactions. Palladium-catalyzed methods have been developed for the O-arylation of hydroxylamine equivalents, highlighting the utility of the hydroxylamine moiety in forming C-O bonds, which can then be cleaved to yield the free O-arylhydroxylamine. nih.govmit.edu These synthesized O-arylhydroxylamines possess a nucleophilic -NH₂ group ready for further functionalization. nih.gov

The nucleophilic nature of hydroxylamine has also been observed in its reactions with other types of electrophiles. For example, studies have shown that hydroxylamine can act as an oxygen nucleophile in reactions with phosphate (B84403) triesters and benzothiazole-2-sulfonamides. nih.govrsc.orgresearchgate.net This dual nucleophilicity, with nitrogen being the more common site of attack, allows for diverse reactivity depending on the substrate and reaction conditions.

The nucleophilic character of this compound is pivotal for its application in amine functionalization. It can be used as a precursor to introduce an amino group or a substituted amino group onto various molecular scaffolds. While O-substituted hydroxylamines are often employed as electrophilic aminating agents (where the -NH₂ group is transferred to a nucleophile), the parent compound's nucleophilic nature is key to creating these reagents and other functionalized amines. nih.govrsc.org

For example, the synthesis of more complex amines can proceed via the nucleophilic attack of this compound on an electrophilic substrate. This introduces the -NH-O-(2-ethylphenyl) moiety, which can be considered a protected or masked form of an amine. Subsequent chemical manipulation can then modify this group as needed. This approach is valuable for building complex molecules where direct amination might be challenging. The development of Pd-catalyzed cross-coupling reactions to synthesize O-arylhydroxylamines has broadened the scope for creating these valuable synthetic building blocks from simple aryl halides. nih.govmit.edu

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of hydroxylamines, including this compound, is their condensation with carbonyl compounds such as aldehydes and ketones. This reaction is a reliable method for forming a carbon-nitrogen double bond (C=N).

This compound reacts with aldehydes and ketones in a condensation reaction to form O-(2-ethylphenyl) oximes. study.comwikipedia.org The reaction involves the nucleophilic addition of the hydroxylamine's nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule. youtube.com The resulting products are aldoximes (from aldehydes) or ketoximes (from ketones). wikipedia.org

This transformation is widely used in organic synthesis for several purposes, including the identification and purification of carbonyl compounds, as the resulting oximes are often stable, crystalline solids. wikipedia.orgwikipedia.org The reaction is generally robust and can be performed under mild, often slightly acidic, conditions. stackexchange.com

Carbonyl CompoundReactant StructureResulting O-(2-Ethylphenyl) OximeProduct Structure
AcetaldehydeCH₃CHOAcetaldehyde O-(2-ethylphenyl) oximeCH₃CH=N-O-C₆H₄(2-Et)
Acetone(CH₃)₂COAcetone O-(2-ethylphenyl) oxime(CH₃)₂C=N-O-C₆H₄(2-Et)
BenzaldehydeC₆H₅CHOBenzaldehyde O-(2-ethylphenyl) oximeC₆H₅CH=N-O-C₆H₄(2-Et)
CyclohexanoneC₆H₁₀OCyclohexanone O-(2-ethylphenyl) oximeC₆H₁₀=N-O-C₆H₄(2-Et)

The formation of an oxime from a hydroxylamine and a carbonyl compound proceeds via a two-stage addition-elimination mechanism. ias.ac.in The reaction is typically catalyzed by acid.

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of this compound onto the electrophilic carbon atom of the carbonyl group. chemtube3d.comscribd.com This forms a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, yielding a neutral amino-alcohol intermediate, often called a carbinolamine. This step can be facilitated by the solvent or other proton shuttles. ic.ac.uk

Protonation of Hydroxyl Group: The oxygen of the carbinolamine's hydroxyl group is protonated by an acid catalyst. This converts the hydroxyl group into a good leaving group (water).

Elimination (Dehydration): The lone pair on the nitrogen atom helps to expel the water molecule, leading to the formation of a C=N double bond. Deprotonation of the nitrogen atom then yields the final oxime product and regenerates the acid catalyst. chemtube3d.com

Rearrangement Pathways of O-Arylhydroxylamines

O-Arylhydroxylamines and their derivatives, such as O-aryl ketoximes, are known to undergo characteristic rearrangement reactions, providing synthetic routes to other important classes of compounds, including substituted phenols and heterocyclic systems. These transformations often involve the cleavage and reformation of bonds in a concerted or stepwise manner.

One of the most significant rearrangement pathways for derivatives of O-arylhydroxylamines is the organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement. nih.gov This reaction is analogous to the Fischer indole (B1671886) synthesis and is particularly relevant for O-arylketoximes that have acidic α-hydrogens. mit.edu Under thermal or acidic conditions, these substrates can rearrange to form substituted benzofurans. nih.govorganic-chemistry.org

More recently, organic-chemistry.orgacs.org-rearrangements of O-arylhydroxylamines and their derivatives have been discovered, often promoted by transition metal catalysts. acs.orgresearchgate.net For example, cationic cobalt catalysts have been shown to efficiently convert O-(alkoxycarbonyl)-N-arylhydroxylamines into 2-aminophenol (B121084) derivatives at mild temperatures. acs.org Labeling studies have confirmed that this process occurs via an unprecedented organic-chemistry.orgacs.org-migration of the alkoxycarbonyl group, as opposed to the classical organic-chemistry.orgorganic-chemistry.org pathway. acs.org Similarly, copper-catalyzed organic-chemistry.orgacs.org-nitrogen rearrangements of O-aryl ketoximes can also afford ortho-aminophenol derivatives. researchgate.net

Feature organic-chemistry.orgorganic-chemistry.org Sigmatropic Rearrangement organic-chemistry.orgacs.org-Rearrangement
Typical SubstrateO-aryl ketoximes with α-hydrogens nih.govmit.eduO-acyl-N-arylhydroxylamines, O-aryl ketoximes acs.orgresearchgate.net
Typical ProductSubstituted benzofurans organic-chemistry.org2-Aminophenol derivatives acs.orgresearchgate.net
Common ConditionsThermal, acidic conditions acs.orgMetal-catalyzed (e.g., Co²⁺, Cu⁺), visible light irradiation acs.orgresearchgate.net
Mechanistic NoteConcerted pericyclic reaction acs.orgCan proceed via radical or metal-complexed intermediates acs.orgresearchgate.net

These distinct rearrangement pathways highlight the versatile reactivity of the O-arylhydroxylamine scaffold, allowing for selective synthesis of different structural motifs by carefully choosing the substrate and reaction conditions.

Sigmatropic Shift Rearrangements

Sigmatropic rearrangements are a class of pericyclic reactions where one sigma (σ) bond is exchanged for another in an intramolecular process. wikipedia.org For O-arylhydroxylamines, these rearrangements represent a significant reaction pathway, often competing with other chemical transformations. The behavior of these compounds is largely governed by orbital symmetry principles, and the reactions are typically concerted, meaning bond breaking and formation occur simultaneously. fiveable.meuh.edu

The most common types of sigmatropic shifts observed in N,O-diarylhydroxylamines are researchgate.netresearchgate.net rearrangements. rsc.org However, depending on the substitution pattern of the aromatic rings, other pathways such as researchgate.netnih.gov shifts can become competitive or even dominant. rsc.org In a researchgate.netresearchgate.net sigmatropic rearrangement of an O-arylhydroxylamine, such as an allyl vinyl ether analog, the reaction proceeds through a six-membered cyclic transition state. libretexts.org

For this compound, the presence of the ethyl group at the ortho position can influence the propensity and outcome of such rearrangements. Research on related multisubstituted N,O-diarylhydroxylamines indicates that substituents on the aryl rings play a crucial role in directing the chemoselectivity of the sigmatropic shifts. rsc.org For instance, certain substitution patterns can favor tandem rearrangements, leading to complex molecular structures. rsc.org Palladium-catalyzed processes that form O-arylhydroxylamines can be followed by a researchgate.netresearchgate.net sigmatropic rearrangement to synthesize substituted benzofurans in a one-pot process, highlighting the synthetic utility of this reaction type. organic-chemistry.org

Table 1: Key Types of Sigmatropic Rearrangements in Aryl Ethers and Hydroxylamines

Rearrangement TypeDescriptionKey Features
researchgate.netresearchgate.net Shift (Claisen-type) A six-electron process involving a 1,5-diene system. It is the most common rearrangement for this class of compounds. libretexts.orgProceeds suprafacially under thermal conditions; often irreversible if a stable keto-enol tautomer is formed. uh.edulibretexts.org
researchgate.netnih.gov Shift A four-electron process where a substituent migrates to the adjacent position on the aromatic ring.Generally requires higher energy or photochemical conditions; can compete with researchgate.netresearchgate.net shifts depending on substrate structure. rsc.org
nih.govmit.edu Shift A six-electron process where a group, typically hydrogen, migrates across a five-atom pi-system. uh.edulibretexts.orgThermally allowed and suprafacial; common for hydrogen shifts in cyclic dienes. libretexts.org

Redox Chemistry of O-Arylhydroxylamines

Reductive Transformations to Corresponding Amines

The reduction of hydroxylamines is a fundamental transformation that yields the corresponding amines. For this compound, this reductive process would break the O-N bond and, following hydrogenation of the nitrogen atom, produce 2-ethylaniline (B167055). This transformation is a standard method in organic synthesis for converting hydroxylamine functionalities into primary amines.

The synthesis of 2-ethylaniline is well-established, typically proceeding through the reduction of 2-ethylnitrobenzene (B1329339). google.com Common industrial methods employ catalytic hydrogenation with metal catalysts such as palladium or nickel. google.comprepchem.com A similar approach would be effective for the reduction of this compound. Alternative laboratory-scale methods include the use of reducing agents like iron powder in acidic media. chemicalbook.com A redox-enabled strategy for hydroamination highlights the sequential nature of oxidation and reduction reactions involving hydroxylamine intermediates to form final amine products. rsc.org

Table 3: Selected Methods for Reduction to 2-Ethylaniline

Reagent/CatalystConditionsSubstrateComments
H₂ / Metal Catalyst (e.g., Pd, Raney Ni) High pressure and temperature (e.g., 1.5 MPa, 180 °C). google.com2-EthylnitrobenzeneCommon industrial method; adaptable for hydroxylamine reduction.
Iron (Fe) Powder Aqueous or acidic media, room temperature. chemicalbook.comAzidoarenes / NitroarenesClassic, cost-effective method for reducing nitro groups to amines.
Diborane (B₂H₆) or other hydrides Aprotic solvent (e.g., THF)Hydroxylamines, OximesGeneral method for reducing nitrogen-oxygen bonds.

Oxidative Transformations to Nitrones

Nitrones are valuable synthetic intermediates, and one of the most direct routes to their formation is the oxidation of N,N-disubstituted hydroxylamines. chimia.chresearchgate.net This transformation typically employs a variety of stoichiometric oxidizing agents. researchgate.net

However, this compound is an O-substituted, N-unsubstituted hydroxylamine. The direct oxidation of such a compound does not typically yield a stable nitrone. Instead, the oxidation of primary hydroxylamines often leads to more complex reaction pathways and the formation of various reactive nitrogen species (RNS). nih.gov The oxidation of hydroxylamine can proceed via single-electron transfers to form intermediates like nitroxyl (B88944) (HNO), which can be further oxidized to nitric oxide radical (•NO) and nitrogen dioxide radical (•NO₂). nih.gov

The synthesis of a nitrone generally requires either the condensation of an N-monosubstituted hydroxylamine with a carbonyl compound (an aldehyde or ketone) or the oxidation of an N,N-disubstituted hydroxylamine. chimia.chnih.gov Therefore, to transform this compound into a nitrone structure, it would likely need to undergo a preliminary reaction to introduce a substituent on the nitrogen atom, followed by an oxidation step, or be used in a different reaction scheme altogether.

Table 4: Common Oxidants in Hydroxylamine and Nitrone Chemistry

Oxidizing AgentTypical ApplicationComments
Manganese Dioxide (MnO₂) Oxidation of N,N-disubstituted hydroxylamines to nitrones. chimia.chmdpi.comMild and effective reagent, often used in excess. chimia.ch
Sodium Hypochlorite (NaOCl) Oxidation of various hydroxylamines to nitrones. chimia.chInexpensive, safe, and environmentally benign oxidant. chimia.ch
Mercury(II) Oxide (HgO) Classic reagent for oxidizing hydroxylamines to nitrones. chimia.chHighly effective but toxic.
Peroxymonosulfate (PMS) with a metal catalyst Advanced oxidation processes involving hydroxylamine. nih.govGenerates reactive radical species like SO₄•⁻ and •OH, leading to RNS. nih.gov

Advanced Characterization Techniques for O 2 Ethylphenyl Hydroxylamine in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for probing the molecular structure of O-(2-Ethylphenyl)hydroxylamine, providing insights into its electronic and atomic organization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, researchers can map out the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

For this compound, ¹H NMR spectroscopy would be expected to reveal distinct signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the aromatic protons on the phenyl ring, and the protons of the hydroxylamine (B1172632) moiety. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

Similarly, ¹³C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton. Each unique carbon atom in this compound would produce a separate signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Specific experimental data for this compound is not readily available in published literature. The following table is based on predicted values and typical ranges for similar structural motifs.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.8 - 7.5110 - 130
Ar-C-O-150 - 160
Ar-C-CH₂-135 - 145
-CH₂-CH₃2.5 - 2.820 - 30
-CH₂-CH₃1.1 - 1.310 - 20
-ONH₂Broad singlet-

Note: The chemical shift of the -ONH₂ protons can be highly variable and may exchange with deuterated solvents.

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. These include N-H stretching vibrations for the amine group, O-H stretching for the hydroxyl group (though this may be absent in an O-substituted hydroxylamine), C-H stretching for the aromatic and aliphatic portions, C=C stretching for the aromatic ring, and N-O stretching.

Table 2: Expected IR Absorption Bands for this compound Specific experimental data is not available. This table presents expected ranges based on known functional group absorptions.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
N-OStretching900 - 1100

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic compounds like this compound, characteristic absorption bands arise from π to π* transitions within the benzene (B151609) ring. The position of the maximum absorbance (λmax) can be influenced by the substituents on the ring.

Chromatographic and Mass Spectrometric Approaches

These techniques are crucial for assessing the purity of a sample and confirming its molecular weight and elemental composition.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture using liquid chromatography and then provides mass information for each component using mass spectrometry. For the analysis of this compound, LC would be used to separate the target compound from any impurities or starting materials. The subsequent MS analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound (C₈H₁₁NO, MW: 137.18 g/mol ). This confirms the identity and purity of the sample.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. By combusting a small, precisely weighed sample, the amounts of carbon, hydrogen, and nitrogen can be determined. The results are then used to calculate the empirical formula of the compound. For this compound (C₈H₁₁NO), the expected elemental composition would be approximately 70.04% carbon, 8.08% hydrogen, and 10.21% nitrogen. This technique provides a crucial verification of the compound's chemical formula.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.01896.0870.04%
HydrogenH1.011111.118.08%
NitrogenN14.01114.0110.21%
OxygenO16.00116.0011.66%
Total 137.20 100.00%

Applications and Synthetic Utility of O 2 Ethylphenyl Hydroxylamine in Chemical Sciences

Role as a Versatile Synthetic Intermediate

The structure of O-(2-Ethylphenyl)hydroxylamine, featuring a reactive aminoxy group attached to a sterically defined aromatic ring, makes it a useful building block for assembling complex molecules. Its application as a synthetic intermediate stems from its ability to introduce a nitrogen-heteroatom functionality that can be further elaborated or used to direct subsequent chemical transformations.

O-substituted hydroxylamines are recognized as important synthons in organic synthesis. The inherent reactivity of the N-O bond, which has an average bond energy significantly lower than C-C or C-N bonds, allows for its selective cleavage under various reaction conditions. mdpi.com This property enables this compound to function as an electrophilic aminating agent, facilitating the formation of new carbon-nitrogen bonds. unc.edu

Reactions involving the cleavage of the N-O bond can lead to the generation of nitrogen-centered radicals or other reactive nitrogen species that participate in intramolecular cyclizations to form complex heterocyclic scaffolds. mdpi.com The 2-ethylphenyl group serves as a bulky O-substituent, which can influence the stereochemical outcome of reactions and can be cleaved in subsequent synthetic steps if desired. This makes the molecule a valuable precursor for introducing an unprotected or differentially protected amino group into a target structure.

One of the most well-established applications of hydroxylamine (B1172632) and its derivatives is in the synthesis of nitrogen-containing heterocycles. This compound is a direct precursor to the isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. nih.gov Isoxazoles are prevalent motifs in medicinal chemistry and materials science. ufms.br

The standard method for isoxazole synthesis involves the condensation reaction between a hydroxylamine source and a 1,3-dicarbonyl compound or its equivalent, such as an α,β-unsaturated ketone. nih.gov In this reaction, this compound provides the N-O fragment of the resulting isoxazole ring. The reaction typically proceeds via the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic isoxazole ring. nih.gov Various catalysts and reaction conditions, including the use of aqueous media, have been developed to promote this transformation efficiently. ufms.br

General Reaction for Isoxazole Synthesis

Reactant 1 Reactant 2 Conditions Product
1,3-Diketone This compound Acid or Base Catalyst, Heat 3,5-Disubstituted Isoxazole
α,β-Unsaturated Ketone This compound Base, Reflux Substituted Isoxazole
Terminal Alkyne & Aldehyde This compound Multi-step one-pot 3,5-Disubstituted Isoxazole organic-chemistry.org

While pyrazoles are more commonly synthesized using hydrazine derivatives, the underlying principle of cyclocondensation with 1,3-bielectrophiles is similar. Hydroxylamine-derived reagents can be employed in palladium-catalyzed multicomponent reactions to access pyrazole derivatives, demonstrating the versatility of these building blocks in heterocyclic synthesis. organic-chemistry.org

Reagent in Targeted Organic Reactions

Beyond its role as a structural component, this compound can also function as a reagent that enables specific chemical transformations, often by leveraging the unique properties of the N-O bond.

The synthetic utility of O-substituted hydroxylamines is largely defined by the reactivity of the weak N-O bond. mdpi.com Cleavage of this bond can be initiated by transition metals or radical initiators to generate reactive intermediates. mdpi.com This allows this compound to serve as a surrogate for an amino radical or a related electrophilic aminating species. For instance, copper-catalyzed reactions of O-acyl oximes, which can be formed from hydroxylamines, can generate nitrogen-centered radicals that participate in cyclization reactions, forming new C-C and C-N bonds simultaneously. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the O-arylation of hydroxylamine equivalents, leading to the formation of O-arylhydroxylamines. organic-chemistry.orgnih.gov These products can then undergo further transformations. This positions this compound within a class of reagents used for constructing C–O bonds, with the resulting products being valuable intermediates for other synthetic operations. nih.govorganic-chemistry.org The cleavage of the N-O bond under basic conditions is another pathway that can be exploited, directing reactivity based on the acidity of adjacent C-H groups. rsc.org

The nitrogen atom in hydroxylamine derivatives can act as a ligand for transition metals, influencing the outcome of catalytic reactions. For example, the bis-pyrazole phosphine ligand BippyPhos has been shown to be effective in the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides. nih.gov While this compound is a substrate in this context, its structural elements are relevant to ligand design.

The molecule itself could be envisioned as a precursor to a more complex ligand. The 2-ethylphenyl group provides a scaffold that could be further functionalized, for example, through C-H activation, to install phosphine or other coordinating groups. The hydroxylamine nitrogen would serve as a coordination site to a metal center, and the steric bulk of the ortho-ethyl group could create a specific ligand bite angle and steric environment, thereby controlling the selectivity and activity of a potential catalyst for specific chemical transformations. N-substituted hydroxylamines have also been employed as versatile amino precursors in iridium-catalyzed C-H amidation reactions. acs.org

Application as Probes and Tools in Chemical Biology Research

Hydroxylamine and its derivatives are valuable tools in chemical biology for the detection and characterization of biological molecules and processes. The nucleophilic nature of the hydroxylamine moiety allows it to react selectively with specific functional groups found in biomolecules, such as aldehydes, ketones, and thioesters. rsc.org

This reactivity has been exploited to develop chemical probes for studying post-translational modifications (PTMs) of proteins. rsc.orgresearchgate.netnih.gov For example, hydroxylamine-based probes have been designed to profile S-acylation, a lipid PTM where fatty acids are attached to cysteine residues via a thioester linkage. rsc.orgrsc.org The hydroxylamine cleaves the thioester bond, releasing the fatty acid which can then be detected and quantified by mass spectrometry. rsc.orgresearchgate.netnih.gov

A probe based on the this compound scaffold could be synthesized by incorporating a reporter tag, such as a fluorophore or a biotin handle, onto the phenyl ring. The hydroxylamine functional group would provide the reactive warhead for targeting specific modifications, while the reporter tag would enable detection and enrichment for subsequent analysis. Such tools are crucial for elucidating the roles of PTMs in health and disease. frontiersin.org

Rational Design of Enzyme Inhibitors and Biological Probes

The rational design of enzyme inhibitors is a cornerstone of modern drug discovery, aiming to create molecules that specifically interact with an enzyme's active site to modulate its activity. 182.160.97slideshare.netresearchgate.net Substituted hydroxylamines are a class of compounds that have shown promise in this area.

Research Findings:

N-Substituted Hydroxylamines as Enzyme Inhibitors: N-substituted hydroxylamines have been investigated as inhibitors of various enzymes. For instance, a series of N-substituted hydroxylamine derivatives have been designed and synthesized as radical scavengers that inhibit the bacterial ribonucleotide reductase (RNR) enzyme. acs.org This enzyme is crucial for DNA synthesis and repair, making it an attractive target for antimicrobial agents. The design of these inhibitors often focuses on balancing lipophilicity and electronic effects to optimize cell membrane permeation and radical scavenging activity. acs.org

Arylhydroxamic Acids in Probe Development: Arylhydroxamic acids, which are closely related to arylhydroxylamines, have been utilized in the development of biological probes. For example, an enzymatic strategy for subcellular protein labeling employs arylamine N-acetyltransferase (NAT) to activate an arylhydroxamic acid functionality into a reactive nitrenium ion. This allows for the covalent labeling of neighboring proteins, providing a tool to map protein localization and dynamics. The electronic properties of the aryl ring are critical for the activation of these probes. rsc.org

While direct studies on this compound are not available, its structure suggests it could be a valuable scaffold for developing novel enzyme inhibitors and biological probes. The 2-ethylphenyl group can influence binding affinity and selectivity through steric and hydrophobic interactions within an enzyme's active site.

Table 1: Examples of Hydroxylamine Derivatives in Enzyme Inhibition and Probe Design

Compound ClassTarget Enzyme/ApplicationKey Structural Features for Activity
N-Alkyl/Aryl HydroxylaminesRibonucleotide Reductase (RNR)Radical scavenging hydroxylamine moiety; substituents modulating lipophilicity and electronic effects. acs.org
Arylhydroxamic AcidsArylamine N-acetyltransferase (NAT) for protein labelingAryl ring with electron-donating or withdrawing groups to control activation to a reactive nitrenium ion.

Studies of Enzyme Catalytic Mechanisms Utilizing Hydroxylamine Analogues

Hydroxylamine and its derivatives are valuable tools for elucidating enzyme catalytic mechanisms due to their ability to act as inhibitors or alternative substrates. nih.govacs.org

Research Findings:

Inhibition Kinetics and Mechanism: The inhibition of enzymes by hydroxylamine can be studied using kinetic analyses to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govresearchgate.netfiveable.me For example, hydroxylamine has been shown to act as a competitive inhibitor in the kinetic enzymatic assay of ethanol. Such studies provide insights into the binding interactions and catalytic steps of the enzymatic reaction.

Engineered Enzymes and Mechanistic Probes: Engineered heme enzymes have been developed that can utilize hydroxylamine for nitrene transfer reactions, enabling C-H amination. Mechanistic studies of these engineered enzymes, using techniques such as kinetic isotope effects, have supported a stepwise radical pathway involving rate-limiting hydrogen atom transfer. incatt.nl The use of hydroxylamine analogues in these systems helps to probe the catalytic cycle and understand the nature of reactive intermediates.

The ethylphenyl substituent in this compound could be used to probe the active site of various enzymes, providing information on the steric and electronic requirements for substrate binding and catalysis.

Table 2: Applications of Hydroxylamine Analogues in Mechanistic Studies

Hydroxylamine AnalogueEnzyme System StudiedMechanistic Insight Gained
HydroxylamineAlcohol DehydrogenaseActs as a competitive inhibitor, aiding in the optimization of kinetic assays.
HydroxylamineEngineered Heme EnzymesServes as a nitrogen source for C-H amination, revealing a stepwise radical mechanism. incatt.nl
Galantamine (an anti-Alzheimer's drug)AcetylcholinesteraseKinetic modeling of its time-dependent inhibition provides insights into the catalytic properties of the enzyme. mdpi.com

Contributions to Polymer Science

The field of polymer science can also benefit from the unique properties of hydroxylamine derivatives, particularly in the initiation of polymerization reactions.

Hydroxylamine Esters as Polymerization Initiators

Hydroxylamine esters have emerged as effective initiators for controlled radical polymerization, a technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. google.comgoogle.com

Research Findings:

Controlled Radical Polymerization: The esterification of hydroxylamines with acyl radicals can generate compounds that act as thermal initiators for free-radical polymerization. google.comgoogle.com These initiators enable the controlled polymerization of various ethylenically unsaturated monomers. The process involves the reversible cleavage of the N-O bond to generate a propagating radical and a stable nitroxide radical, which regulates the polymerization.

Versatility of Initiator Design: The structure of the hydroxylamine ester can be modified to tune the initiation efficiency and control over the polymerization process. This includes variations in the alkyl or aryl groups attached to the nitrogen and oxygen atoms. For instance, initiators like N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine are used in the synthesis of styrene and acrylate polymers.

This compound can be readily converted into a variety of hydroxylamine esters by reaction with different acylating agents. These resulting esters could then be explored as initiators for the controlled radical polymerization of a wide range of monomers, potentially leading to new polymeric materials with tailored properties. nih.govnih.gov

Table 3: Examples of Monomers for Polymerization Initiated by Hydroxylamine Esters

Monomer ClassExamples
StyrenicsStyrene, substituted styrenes
AcrylatesMethyl acrylate, ethyl acrylate, butyl acrylate
MethacrylatesMethyl methacrylate, ethyl methacrylate
DienesButadiene, isoprene

Theoretical and Computational Studies of O 2 Ethylphenyl Hydroxylamine and Analogues

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the molecular and electronic structure of O-(2-Ethylphenyl)hydroxylamine. researchgate.netresearchgate.netrsc.org These calculations provide insights into the geometric parameters, electronic distribution, and orbital energies of the molecule, which are fundamental to understanding its chemical behavior.

The molecular structure of this compound is characterized by a phenyl ring substituted with an ethyl group at the ortho position and an aminoxy group (-ONH2). DFT calculations can precisely determine bond lengths, bond angles, and dihedral angles, revealing the preferred conformation of the molecule. The presence of the ethyl group can induce steric interactions that influence the orientation of the aminoxy group relative to the aromatic ring.

The electronic structure is described by the distribution of electrons within the molecule. Key parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the hydroxylamine (B1172632) group, indicating their nucleophilic character, and a relatively electron-rich region on the aromatic ring.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov For O-arylhydroxylamines, the HOMO is typically localized on the aminoxy group and the phenyl ring, while the LUMO is distributed over the aromatic system. The ethyl group, being an electron-donating group, would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to oxidation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This analysis can further quantify the electronic effects of the ethyl and aminoxy substituents on the phenyl ring.

Below is a hypothetical data table summarizing key electronic properties of this compound that could be obtained from DFT calculations, based on general principles for similar molecules.

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability, potential for oxidation.
LUMO Energy1.2 eVIndicates electron-accepting ability.
HOMO-LUMO Gap7.0 eVRelates to chemical reactivity and kinetic stability.
Dipole Moment1.5 DReflects the overall polarity of the molecule.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. rsc.org By mapping the potential energy surface, these studies can identify transition states, intermediates, and reaction products, providing a deeper understanding of the reaction mechanism.

For instance, the reactions of hydroxylamines with electrophiles are of significant interest. Computational studies can model the nucleophilic attack of the nitrogen or oxygen atom of the hydroxylamine group on an electrophilic center. By calculating the activation energies for different possible pathways, it is possible to predict the regioselectivity of the reaction.

A hypothetical reaction mechanism that could be studied is the reaction of this compound with an alkyl halide. The computational model would explore the SN2 reaction pathway, calculating the energy profile as the nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion.

Furthermore, the role of the solvent in influencing the reaction mechanism can be incorporated into the computational model using implicit or explicit solvent models. This allows for a more realistic simulation of the reaction conditions. Theoretical studies on the atmospheric oxidation of similar aromatic compounds initiated by hydroxyl radicals have demonstrated the power of computational modeling in elucidating complex reaction networks, including H-abstraction and OH-addition pathways. cityu.edu.hk

Prediction of Reactivity and Selectivity in Organic Transformations

Theoretical calculations can be used to predict the reactivity and selectivity of this compound in various organic transformations. By analyzing the electronic and steric properties of the molecule, it is possible to anticipate how it will behave in different chemical environments.

The ethyl group at the ortho position can exert both electronic and steric effects. Electronically, it is a weak electron-donating group, which can influence the reactivity of the aromatic ring towards electrophilic substitution. Sterically, its bulkiness can hinder reactions at the adjacent aminoxy group or the neighboring position on the phenyl ring.

Computational models can be employed to predict the site selectivity in reactions such as electrophilic aromatic substitution. By calculating the relative energies of the intermediates formed upon attack at different positions of the phenyl ring, the most likely site of substitution can be determined.

The table below presents a qualitative prediction of the reactivity and selectivity of this compound in common organic reactions, based on theoretical principles.

Reaction TypePredicted ReactivityPredicted SelectivityRationale
N-AlkylationHighHigh (at Nitrogen)The nitrogen atom is a strong nucleophilic center.
Electrophilic Aromatic SubstitutionModerateOrtho/Para to the -ONH2 group, but sterically hindered at the other ortho position.The -ONH2 group is an activating, ortho-para directing group.
OxidationHighOxidation at the nitrogen atom.The hydroxylamine moiety is susceptible to oxidation.

Binding Mode Analysis in Biochemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. japer.in This method is invaluable for understanding the interactions of small molecules like this compound within the active site of an enzyme or a receptor.

For example, O-alkylhydroxylamines have been investigated as inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a therapeutic target in cancer. nih.gov Docking studies of these compounds have revealed that they can bind to the heme iron in the active site of the enzyme. nih.gov The binding mode is influenced by the substituents on the aromatic ring. nih.gov

A computational docking study of this compound with IDO1 could predict its potential inhibitory activity and binding mode. The ethyl group at the ortho position would likely play a significant role in the binding orientation, potentially interacting with hydrophobic residues in the active site. The hydroxylamine group would be expected to coordinate with the heme iron.

The following table summarizes the key interactions that could be predicted from a molecular docking study of this compound in a hypothetical protein active site.

Interaction TypePotential Interacting ResiduesSignificance
Heme CoordinationHeme IronKey interaction for inhibitory activity in heme-containing enzymes.
Hydrophobic InteractionsLeucine, Valine, PhenylalanineThe ethylphenyl group can fit into hydrophobic pockets, enhancing binding affinity.
Hydrogen BondingSerine, ThreonineThe -NH2 group can act as a hydrogen bond donor.

These theoretical and computational studies provide a framework for understanding the chemical and biological properties of this compound at a molecular level, guiding further experimental research and application development.

Prospective Research Avenues for O 2 Ethylphenyl Hydroxylamine Chemistry

Development of Novel and Sustainable Synthetic Routes

Currently, specific, high-yield, and sustainable synthetic methods for O-(2-Ethylphenyl)hydroxylamine are not well-documented in publicly available literature. General methods for the synthesis of O-aryl hydroxylamines could be adapted and optimized. These typically involve the reaction of a corresponding phenol (B47542) with an aminating agent.

Future research should focus on developing synthetic strategies that are not only efficient but also adhere to the principles of green chemistry. This includes the use of readily available and less hazardous starting materials, minimizing waste, and employing catalytic methods. Potential avenues for exploration include:

Direct Amination of 2-Ethylphenol: Investigating transition-metal catalyzed C-H amination or amination via nucleophilic aromatic substitution under milder conditions could provide a more direct and atom-economical route.

Reduction of 2-Ethylnitrobenzene (B1329339) Derivatives: Exploring selective reduction methods for 2-ethylnitrobenzene could yield the target hydroxylamine (B1172632). This would require fine-tuning of reagents and reaction conditions to avoid over-reduction to the corresponding aniline (B41778).

Flow Chemistry Approaches: The development of continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency compared to traditional batch methods.

A comparative overview of potential synthetic approaches is presented in Table 1.

Synthetic ApproachPotential AdvantagesPotential Challenges
Nucleophilic Aromatic SubstitutionWell-established methodologyOften requires harsh reaction conditions and activated substrates
Transition-Metal Catalyzed AminationHigh potential for efficiency and selectivityCatalyst cost and optimization, potential for side reactions
Reduction of NitroaromaticsReadily available starting materialsControlling the extent of reduction to avoid aniline formation
Flow ChemistryEnhanced safety, scalability, and controlInitial setup costs and process optimization
Table 1: Prospective Synthetic Routes to this compound

Exploration of New Catalytic Applications

The nitrogen and oxygen atoms of the hydroxylamine moiety in this compound possess lone pairs of electrons, suggesting potential as a ligand in catalysis. The 2-ethylphenyl group could influence the steric and electronic properties of a resulting metal complex, potentially leading to unique catalytic activities.

Research in this area could focus on:

Coordination Chemistry: Synthesizing and characterizing coordination complexes of this compound with various transition metals.

Asymmetric Catalysis: Designing chiral variants of this compound to be used as ligands in asymmetric catalysis, a field of immense importance in pharmaceutical synthesis.

Oxidation Catalysis: Investigating the potential of its metal complexes to catalyze oxidation reactions, a fundamental transformation in organic chemistry.

Design of Advanced Functional Materials Incorporating this compound Scaffolds

The incorporation of the this compound scaffold into polymers and other materials could impart novel properties. The hydroxylamine functionality can serve as a reactive handle for polymerization or as a site for post-polymerization modification.

Future research directions include:

Redox-Active Polymers: The hydroxylamine group can undergo reversible oxidation and reduction, making it a candidate for the development of redox-active polymers for applications in energy storage and electronics.

Functional Coatings and Adhesives: The ability of the hydroxylamine group to form strong interactions with surfaces could be exploited in the design of specialized coatings and adhesives.

Biomaterials: The unique chemical properties of the hydroxylamine moiety could be utilized in the development of biocompatible materials for drug delivery or tissue engineering.

Elucidation of Undiscovered Reaction Pathways and Mechanisms

The steric hindrance and electronic effects of the 2-ethylphenyl group may lead to unprecedented reaction pathways for this compound compared to other O-aryl hydroxylamines. A thorough investigation of its reactivity with a wide range of electrophiles and nucleophiles is warranted.

Key research questions to be addressed include:

Rearrangement Reactions: Investigating the propensity of this compound to undergo novel rearrangement reactions under thermal or catalytic conditions.

Radical Chemistry: Exploring the generation and reactivity of nitrogen-centered radicals derived from this compound and their potential in C-H functionalization reactions.

Computational Studies: Employing density functional theory (DFT) and other computational methods to model reaction mechanisms and predict novel reactivity.

Synergistic Approaches in Combinatorial Chemistry and High-Throughput Screening for Novel Reagents

Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful strategy for the rapid discovery of new reactions and applications for this compound. By reacting it with a diverse library of building blocks, a large number of novel compounds can be generated and screened for desired properties. nih.gov

This approach could be applied to:

Drug Discovery: Synthesizing libraries of compounds derived from this compound and screening them for biological activity against various therapeutic targets.

Catalyst Discovery: Developing HTS assays to rapidly screen the catalytic activity of metal complexes derived from a library of this compound analogues.

Materials Science: Using combinatorial methods to synthesize and screen polymers and materials incorporating the this compound scaffold for desired physical and chemical properties.

The integration of automated synthesis, robotic screening, and data analysis will be crucial for the successful implementation of these high-throughput strategies.

While specific research on this compound is currently sparse, the foundational knowledge of hydroxylamine chemistry provides a strong basis for future exploration. The unique structural features of this compound suggest a rich and untapped potential for innovation in synthetic methodology, catalysis, and materials science. Concerted research efforts in the areas outlined above are poised to uncover novel applications and establish this compound as a valuable tool in the synthetic chemist's arsenal.

Q & A

Q. Key Factors :

  • Catalysts : Transition metals (e.g., InCl₃) improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/heptane gradient) ensures >95% purity .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via chemical shifts (e.g., hydroxylamine protons at δ 6.5–7.2 ppm; ethyl group signals at δ 1.2–1.5 ppm) .
  • Mass Spectrometry (MS) : Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride enhances detection sensitivity in GC-MS, enabling trace analysis of intermediates .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve regioisomeric byproducts .
  • Computational Validation : DFT calculations (B3LYP/6-311+G(2df,2p)) predict vibrational frequencies and electronic properties, cross-validated with experimental IR data .

Advanced: How does bifunctional catalysis influence the reaction mechanisms involving O-substituted hydroxylamines, and what computational approaches validate these pathways?

Answer:
In reactions like acylation, bifunctional catalysis involves simultaneous proton transfer via hydroxylamine’s O and N atoms, lowering activation barriers (e.g., ΔG‡ = 18.6 kcal/mol for O-acylation vs. 17.4 kcal/mol for N-acylation) .

  • Transition State Analysis : DFT studies (PCM/HF solvation models) identify key intermediates (e.g., tetrahedral MS1O-NH₃O) and confirm that solvent polarity stabilizes charged transition states .
  • Kinetic Isotope Effects (KIEs) : Deuterium labeling at reactive sites validates proton-transfer steps and distinguishes between concerted and stepwise mechanisms .

Contradiction Resolution : Experimental product ratios (e.g., O:N acylation = 3:1) initially conflicted with theoretical predictions (1:1). Revised pathways incorporating solvent-assisted proton shuttling reconciled these discrepancies .

Advanced: What strategies resolve contradictions between experimental product distributions and theoretical predictions in hydroxylamine-mediated reactions?

Answer:

  • Mechanistic Re-evaluation : For phenyl acetate reactions, dual catalysis pathways (oxygen/nitrogen协同催化) were identified via transition-state scanning (TS2O-NH₂OH-DUAL), aligning ΔG‡ barriers (19.0 kcal/mol) with observed O-acylation dominance .
  • Kinetic Profiling : Time-resolved NMR monitors intermediate accumulation (e.g., tetrahedral intermediates), revealing rate-determining steps (e.g., phenol dissociation) .
  • Isotopic Labeling : ¹⁵N-labeled hydroxylamine tracks nitrogen migration, confirming competing pathways in complex mixtures .

Advanced: How do steric and electronic effects of the 2-ethylphenyl group impact the reactivity and stability of this compound compared to other O-aryl hydroxylamines?

Answer:

  • Steric Effects : The 2-ethyl group hinders nucleophilic attack at the hydroxylamine oxygen, reducing reactivity in SN2 reactions but enhancing stability against hydrolysis (cf. O-methyl derivatives) .
  • Electronic Effects : Electron-donating ethyl groups increase electron density at the hydroxylamine oxygen, accelerating electrophilic substitutions (e.g., nitrosation) but slowing oxidations (e.g., nitroso formation requires stronger oxidants) .
  • Comparative Studies : O-(2,4-Dinitrophenyl)hydroxylamine exhibits faster reaction rates due to electron-withdrawing nitro groups, while O-(2-methoxyphenyl) derivatives show intermediate behavior .

Advanced: What role does solvation play in modulating the free energy landscape of this compound-mediated reactions?

Answer:

  • Solvent Polarity : Polar solvents (e.g., water) stabilize zwitterionic transition states in acylation, reducing ΔG‡ by 2–3 kcal/mol compared to apolar media .
  • Microsolvation Models : PCM calculations reveal that explicit water molecules participate in proton transfer, lowering activation barriers for tetrahedral intermediate formation .
  • Dielectric Effects : High-dielectric solvents (ε > 30) favor charge-separated intermediates, altering regioselectivity in multi-pathway reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.